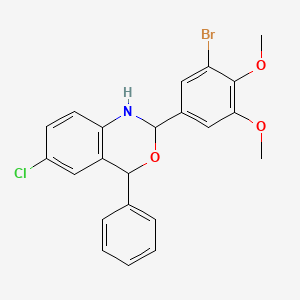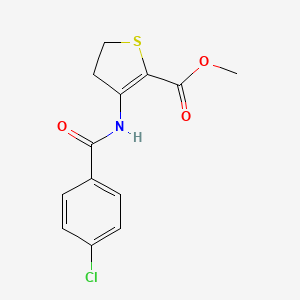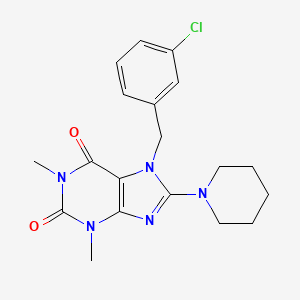
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4,5-diméthoxyphényl)-6-chloro-4-phényl-2,4-dihydro-1H-3,1-benzoxazine est un composé organique complexe appartenant à la classe des benzoxazines. Les benzoxazines sont connues pour leurs applications variées dans divers domaines, notamment la science des matériaux, la pharmacie et la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(3-bromo-4,5-diméthoxyphényl)-6-chloro-4-phényl-2,4-dihydro-1H-3,1-benzoxazine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle benzoxazine : Cette étape implique la cyclisation d’un précurseur approprié, tel qu’un dérivé d’o-aminophénol, avec un aldéhyde ou une cétone approprié dans des conditions acides ou basiques.
Introduction de substituants : Les groupes brome, chlore et méthoxy sont introduits par des réactions de substitution aromatique électrophile. Par exemple, la bromation peut être réalisée en utilisant du brome ou de la N-bromosuccinimide, tandis que la chloration peut être effectuée en utilisant du chlore gazeux ou du chlorure de thionyle. La méthoxylation est généralement réalisée en utilisant du méthanol et un catalyseur acide fort.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, les principes de la chimie verte, tels que les réactions sans solvant et l’utilisation de catalyseurs recyclables, peuvent être utilisés pour minimiser l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
2-(3-bromo-4,5-diméthoxyphényl)-6-chloro-4-phényl-2,4-dihydro-1H-3,1-benzoxazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour obtenir des formes réduites du composé.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels dans la molécule. Par exemple, la substitution nucléophile avec des amines peut former des dérivés d’amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique, peroxyde d’hydrogène en présence d’un catalyseur.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol, hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Brome ou chlore pour l’halogénation, méthanol et catalyseur acide pour la méthoxylation, amines pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
2-(3-bromo-4,5-diméthoxyphényl)-6-chloro-4-phényl-2,4-dihydro-1H-3,1-benzoxazine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : La structure unique du composé lui permet d’interagir avec des molécules biologiques, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les troubles neurologiques.
Industrie : La stabilité et la réactivité du composé le rendent utile dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de 2-(3-bromo-4,5-diméthoxyphényl)-6-chloro-4-phényl-2,4-dihydro-1H-3,1-benzoxazine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses ou moduler les récepteurs des neurotransmetteurs dans le cerveau.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3-bromo-4,5-diméthoxyphényl)acrylique : Ce composé partage les groupes brome et méthoxy, mais diffère par sa structure globale et sa réactivité.
(3-bromo-4,5-diméthoxyphényl)méthanol : Similaire en termes de substituants, mais possède une structure de base différente.
2-amino-4-(3-bromo-4,5-diméthoxyphényl)-3-cyano-4,7-dihydro-7-méthyl-pyrano[2,3-e]indole : Partage les groupes brome et méthoxy, mais possède un noyau hétérocyclique différent.
Unicité
2-(3-bromo-4,5-diméthoxyphényl)-6-chloro-4-phényl-2,4-dihydro-1H-3,1-benzoxazine est unique en raison de sa combinaison de groupes brome, chlore et méthoxy, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H19BrClNO3 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C22H19BrClNO3/c1-26-19-11-14(10-17(23)21(19)27-2)22-25-18-9-8-15(24)12-16(18)20(28-22)13-6-4-3-5-7-13/h3-12,20,22,25H,1-2H3 |
Clé InChI |
AGQWTHPBLXQOFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)C4=CC=CC=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate](/img/structure/B11678092.png)
![5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678097.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11678100.png)
![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11678107.png)
![3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11678108.png)
![Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11678110.png)
![4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B11678116.png)
![(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11678122.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678123.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678128.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11678147.png)

![2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol](/img/structure/B11678170.png)
